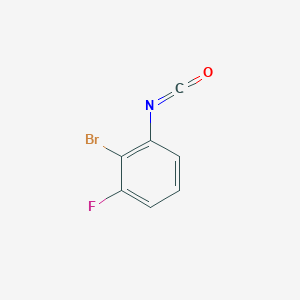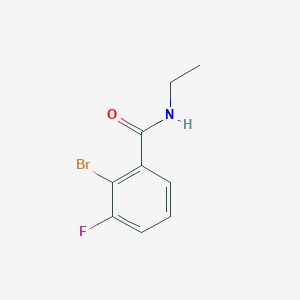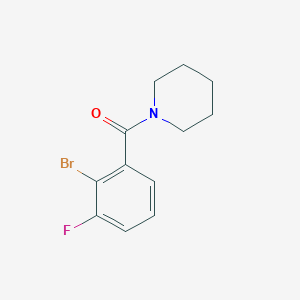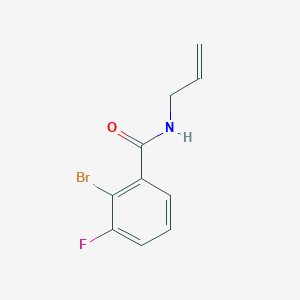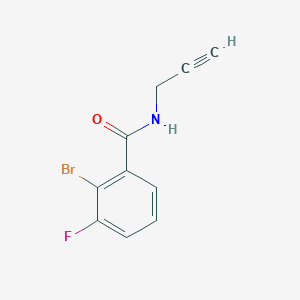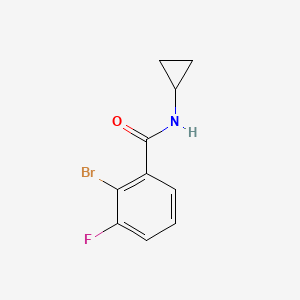
2-bromo-N-cyclopropyl-3-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-cyclopropyl-3-fluorobenzamide is an organic compound with the molecular formula C10H9BrFNO It is a derivative of benzamide, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a cyclopropyl group attached to the nitrogen atom of the amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-3-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzoic acid and cyclopropylamine.
Amidation Reaction: The 3-bromo-4-fluorobenzoic acid is reacted with cyclopropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-cyclopropyl-3-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom could yield various substituted benzamides.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound could be used in the development of new materials with specific properties.
Biological Studies: It may be used in studies to understand its interactions with biological molecules and potential biological activities.
Mecanismo De Acción
The specific mechanism of action for 2-bromo-N-cyclopropyl-3-fluorobenzamide is not well-documented. like other benzamide derivatives, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules and lead to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-cyclopropylbenzamide: Lacks the fluorine atom at the 3-position.
3-bromo-N-cyclopropylbenzamide: Lacks the fluorine atom and has the bromine atom at the 3-position.
2-bromo-N-methyl-3-fluorobenzamide: Has a methyl group instead of a cyclopropyl group.
Uniqueness
2-bromo-N-cyclopropyl-3-fluorobenzamide is unique due to the presence of both the bromine and fluorine atoms on the benzene ring, as well as the cyclopropyl group attached to the nitrogen atom. These structural features may confer unique chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
2-bromo-N-cyclopropyl-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO/c11-9-7(2-1-3-8(9)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZYUPIMRFDDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C(=CC=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
amine](/img/structure/B7937103.png)
![N-[(2-bromo-4-chlorophenyl)methyl]cyclobutanamine](/img/structure/B7937116.png)
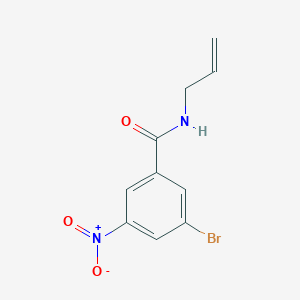
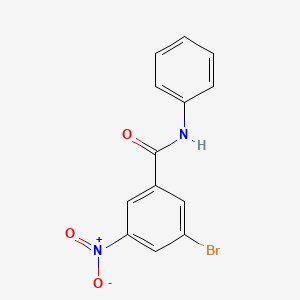
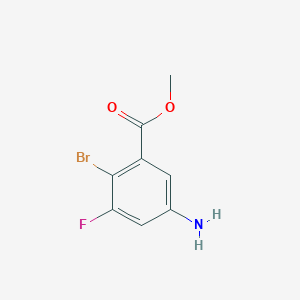
amine](/img/structure/B7937135.png)
amine](/img/structure/B7937142.png)
amine](/img/structure/B7937153.png)
